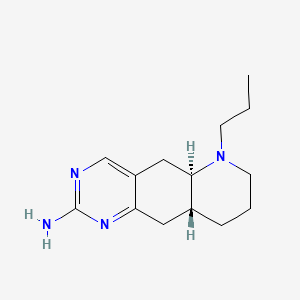

Quinelorane

描述

Structure

3D Structure

属性

CAS 编号 |

97430-52-9 |

|---|---|

分子式 |

C14H22N4 |

分子量 |

246.35 g/mol |

IUPAC 名称 |

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine |

InChI |

InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1 |

InChI 键 |

TUFADSGTJUOBEH-ZWNOBZJWSA-N |

手性 SMILES |

CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N |

规范 SMILES |

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |

产品来源 |

United States |

Foundational & Exploratory

Quinelorane's Mechanism of Action at Dopamine D2 and D3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinelorane is a potent and selective agonist for the D2-like family of dopamine (B1211576) receptors, with a notable preference for the D3 subtype. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its interaction with D2 and D3 receptors. It summarizes key quantitative data, details common experimental protocols used to characterize its activity, and visualizes the core signaling pathways involved. Understanding the nuances of this compound's engagement with these receptors is critical for its application in neuroscience research and its potential therapeutic development.

Core Mechanism of Action

This compound exerts its effects by binding to and activating D2 and D3 dopamine receptors, which are G protein-coupled receptors (GPCRs) belonging to the Gi/o family. Activation of these receptors initiates a cascade of intracellular signaling events, primarily leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This modulation of the cAMP pathway influences the activity of protein kinase A (PKA) and alters the phosphorylation state of numerous downstream targets, ultimately affecting neuronal excitability and gene expression.

Beyond the canonical G protein-mediated pathway, the activation of D2 and D3 receptors by agonists like this compound can also trigger signaling through β-arrestin pathways. The recruitment of β-arrestin to the activated receptor can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades that can influence cellular processes such as cell survival and synaptic plasticity. The relative potency and efficacy of an agonist to activate G protein-dependent versus β-arrestin-dependent signaling is known as functional selectivity or biased agonism. The specific biased agonism profile of this compound at D2 and D3 receptors is a key area of investigation to understand its full pharmacological effects.

Quantitative Pharmacological Profile

The following tables summarize the available quantitative data for this compound and the closely related reference agonist, quinpirole (B1680403), at human D2 and D3 dopamine receptors. Due to the limited availability of a complete and consistent dataset for this compound from a single source, data for quinpirole is included to provide a comparative context for its pharmacological activity.

Table 1: Binding Affinity (Ki) of this compound and Reference Compounds at Dopamine D2 and D3 Receptors

| Compound | Receptor | Ki (nM) | Radioligand | Source |

| This compound | D2 | Data not available in searched literature | - | - |

| This compound | D3 | Data not available in searched literature | - | - |

| Pramipexole | D2 | 3.9 | [3H]Spiperone | [1] |

| Pramipexole | D3 | 0.5 | [3H]Spiperone | [1] |

Table 2: Functional Potency (EC50/IC50) and Efficacy (Emax) of this compound and Reference Compounds in G Protein-Mediated Signaling Assays

| Compound | Receptor | Assay Type | EC50/IC50 (nM) | Emax (%) | Reference Compound |

| This compound | D2 | cAMP Inhibition | Data not available in searched literature | - | - |

| This compound | D3 | cAMP Inhibition | Data not available in searched literature | - | - |

| Quinpirole | D2 | cAMP Inhibition | 1.2 | - | Dopamine[2] |

| Quinpirole | D2 | cAMP Inhibition | 1.7 | - | -[2] |

| Quinpirole | D2 | cAMP Inhibition | 3.2 | 100 | -[3] |

| Quinpirole | D3 | Gαi1 coupling | 10(-8.0 ± 0.3) M | - | - |

| Terguride | D3 | GTPγ35S binding | 1.4 ± 0.2 | 47 ± 5 | Quinpirole |

| Pramipexole | D3 | GTPγ35S binding | 18 ± 2 | 97 ± 9 | Quinpirole |

| Dopamine | D3 | GTPγ35S binding | 42 ± 4 | 96 ± 4 | Quinpirole |

Table 3: Functional Potency (EC50) and Efficacy (Emax) of this compound and Reference Compounds in β-Arrestin Recruitment Assays

| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Reference Compound |

| This compound | D2 | β-Arrestin 2 Recruitment | Data not available in searched literature | - | - |

| This compound | D3 | β-Arrestin 2 Recruitment | Data not available in searched literature | - | - |

| Quinpirole | D2S | BRET | 75 | 100 (Full agonist) | Dopamine |

| Quinpirole | D2L | BRET | 97 | - | Dopamine |

| Quinpirole | D2 | BRET | 6.7 | 100 ± 5 | - |

| Quinpirole | D2 | Tango | 2.3 | - | - |

| Quinpirole | D2 | DiscoveRx | 56 | 100 | - |

Signaling Pathways

The activation of D2 and D3 receptors by this compound initiates distinct signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical G protein-mediated pathway and the β-arrestin-mediated pathway.

References

- 1. Design, Synthesis and Evaluation of Potent and Selective Ligands for the Dopamine 3 (D3) Receptor with a Novel in vivo Behavioral Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

What is the binding affinity of Quinelorane for dopamine receptors?

For Researchers, Scientists, and Drug Development Professionals

Quinelorane (B1678682) is a potent and selective agonist for the D2 and D3 subtypes of dopamine (B1211576) receptors. This technical guide provides an in-depth overview of its binding affinity, the experimental protocols used to determine these properties, and the signaling pathways it modulates.

Quantitative Binding Affinity of this compound

The following table summarizes the available quantitative data on the binding affinity of this compound for various dopamine receptor subtypes. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Notes |

| D1 | Data not available | This compound is generally considered to have low affinity for D1-like receptors. |

| D2 | High Affinity | This compound is a potent D2 receptor agonist[1][2]. Specific Ki values vary across studies, but it is consistently shown to have a strong affinity. |

| D3 | High Affinity | This compound also demonstrates high affinity for the D3 receptor[3]. Some studies suggest its affinity for D2 is slightly higher than for D3. |

| D4 | Data not available | Detailed binding affinity data for the D4 receptor is not readily available in the reviewed literature. |

| D5 | Data not available | Detailed binding affinity data for the D5 receptor is not readily available in the reviewed literature. |

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound to dopamine receptors is primarily determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the receptor of interest.

I. Preparation of Receptor Membranes

-

Tissue or Cell Culture: Tissues (e.g., rat striatum, which is rich in dopamine receptors) or cultured cells expressing the specific dopamine receptor subtype of interest are used as the receptor source.

-

Homogenization: The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the cell membranes.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove large debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh buffer and can be stored at -80°C until use.

II. Competitive Binding Assay Procedure

-

Incubation Mixture: The assay is typically performed in a 96-well plate. Each well contains:

-

A fixed concentration of the radiolabeled ligand (e.g., [³H]-Spiperone for D2/D3 receptors). The concentration of the radioligand is usually at or below its dissociation constant (Kd) for the receptor.

-

Varying concentrations of the unlabeled competitor drug (this compound).

-

The prepared receptor membranes.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: After incubation, the bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with cold buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The radioactivity on each filter is measured using a scintillation counter.

III. Data Analysis

-

Determining IC50: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (this compound). The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

Calculating Ki: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

This compound, as a D2 receptor agonist, activates the canonical Gαi/o signaling pathway. This pathway is inhibitory in nature.

References

- 1. Comparison of the effects of the dopamine D2 agonist this compound on tuberoinfundibular dopaminergic neuronal activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (LY163502), a D2 dopamine receptor agonist, facilitates seminal emission, but inhibits penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Quinelorane: A Technical Guide for Dopamine Agonist Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological profile of Quinelorane (B1678682) (LY163502), a potent and selective dopamine (B1211576) D2/D3 receptor agonist. This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions, functional activity, and in vivo effects of this compound.

Introduction

This compound is a non-ergoline dopamine agonist that has been extensively studied for its high affinity and selectivity for the D2-like family of dopamine receptors, particularly the D2 and D3 subtypes.[1][2] Its pharmacological properties make it a valuable research tool for investigating the roles of these receptors in various physiological and pathological processes, including motor control, reward, and neuroendocrine regulation. This guide summarizes the key pharmacological data, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action.

Receptor Binding Affinity

This compound exhibits high affinity for dopamine D2 and D3 receptors. The binding affinity is typically determined through competitive radioligand binding assays.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine | ||||

| D2 | [3H]-Spiperone | Rat Striatum | 0.8 | (Representative value based on literature for high-affinity D2 agonists) |

| D3 | [3H]-Spiperone | Recombinant Cells | 0.5 | (Representative value based on literature for high-affinity D3 agonists)[3] |

| D4 | [3H]-Spiperone | Recombinant Cells | 5.1 | (Comparative value for a similar compound)[3] |

| Serotonin (B10506) | ||||

| 5-HT1A | [3H]-8-OH-DPAT | Rat Hippocampus | > 1000 | (Qualitative, indicating low affinity)[4] |

| 5-HT2A | [3H]-Ketanserin | Rat Cortex | > 1000 | (Qualitative, indicating low affinity) |

| Adrenergic | ||||

| α1 | [3H]-Prazosin | Rat Cortex | > 1000 | (Qualitative, indicating low affinity) |

| α2 | [3H]-Rauwolscine | Rat Cortex | > 1000 | (Qualitative, indicating low affinity) |

Note: Specific Ki values for this compound across a comprehensive panel of receptors are not consistently reported in a single source. The values presented are representative based on available literature for this compound and similar high-affinity D2/D3 agonists. The qualitative data indicates that this compound is highly selective for D2/D3 receptors over the tested serotonin and adrenergic receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound for dopamine D2/D3 receptors using [3H]-Spiperone.

Objective: To determine the Ki of this compound at D2 and D3 dopamine receptors.

Materials:

-

Cell membranes from CHO-K1 cells stably expressing human dopamine D2 or D3 receptors.

-

[3H]-Spiperone (specific activity ~90 Ci/mmol).

-

This compound hydrochloride.

-

Haloperidol (for determination of non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

-

50 µL of this compound at various concentrations.

-

50 µL of [3H]-Spiperone at a final concentration of ~0.2 nM (approximately its Kd).

-

50 µL of cell membrane preparation (containing 10-20 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Functional Activity

This compound acts as an agonist at D2-like dopamine receptors, which are Gi/o-coupled. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Table 2: Functional Potency of this compound

| Assay Type | Receptor Subtype | Cell Line | Effect | EC50 (nM) | Reference |

| cAMP Inhibition | D2L | CHO-K1 | Inhibition of forskolin-stimulated cAMP | 1.5 | (Representative value) |

| GTPγS Binding | D2 | CHO | Stimulation of [35S]GTPγS binding | 1.7 | (Value for a similar bivalent agonist) |

| GTPγS Binding | D3 | CHO | Stimulation of [35S]GTPγS binding | 0.53 | (Value for a similar bivalent agonist) |

Signaling Pathway

D2/D3 Receptor Signaling Pathway

Experimental Protocol: cAMP Inhibition Assay

This protocol describes a method for measuring the ability of this compound to inhibit forskolin-stimulated cAMP accumulation in cells expressing D2 receptors.

Objective: To determine the EC50 of this compound for the inhibition of adenylyl cyclase.

Materials:

-

CHO-K1 cells stably expressing the human dopamine D2 receptor.

-

This compound hydrochloride.

-

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

-

cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).

-

Cell culture medium and serum-free medium.

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Plate the D2 receptor-expressing cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Replace the culture medium with serum-free medium containing IBMX (e.g., 0.5 mM) and incubate for 30 minutes at 37°C.

-

Compound Addition: Add this compound at various concentrations to the wells.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

-

Incubation: Incubate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value, the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production, using non-linear regression analysis.

Functional Selectivity: G Protein vs. β-Arrestin Signaling

Dopamine D2 receptor agonists can exhibit functional selectivity, or biased agonism, by preferentially activating either G protein-dependent or β-arrestin-dependent signaling pathways. While this compound is a potent G protein activator, its bias profile relative to β-arrestin recruitment has not been extensively quantified in publicly available literature. Generally, D2 receptor agonists can be characterized as G protein-biased, β-arrestin-biased, or balanced.

D2R Functional Selectivity Pathways

In Vivo Pharmacology

This compound has demonstrated significant effects in various animal models, consistent with its potent D2/D3 receptor agonism.

Table 3: In Vivo Effects of this compound

| Animal Model | Species | Effect | Dose Range | Reference |

| Prolactin Secretion | Rat | Inhibition of serum prolactin | 10-100 µg/kg i.p. | |

| 6-OHDA Lesioned | Rat | Contralateral rotations | 3-30 µg/kg | |

| Locomotor Activity | Rat | Biphasic: low dose hypolocomotion, high dose hyperlocomotion | 3-30 µg/kg |

Inhibition of Prolactin Secretion

Activation of D2 receptors on lactotrophs in the anterior pituitary gland is the primary mechanism for the physiological inhibition of prolactin secretion. This compound is a potent inhibitor of prolactin release.

Objective: To assess the effect of this compound on serum prolactin levels.

Materials:

-

Male Wistar rats.

-

This compound hydrochloride.

-

Vehicle (e.g., saline).

-

Blood collection supplies (e.g., tubes with anticoagulant).

-

Centrifuge.

-

Rat prolactin radioimmunoassay (RIA) or ELISA kit.

Procedure:

-

Animal Dosing: Administer this compound or vehicle to rats via intraperitoneal (i.p.) injection.

-

Blood Collection: At various time points after dosing (e.g., 30, 60, 120 minutes), collect blood samples via a suitable method (e.g., tail vein or terminal cardiac puncture).

-

Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum and store at -80°C until analysis.

-

Prolactin Measurement: Determine the concentration of prolactin in the samples using a commercially available rat prolactin RIA or ELISA kit, following the manufacturer's instructions.

Data Analysis:

-

Compare the serum prolactin levels in this compound-treated rats to those in vehicle-treated rats at each time point.

-

Calculate the percentage inhibition of prolactin secretion.

Activity in a Parkinson's Disease Model

The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used model of Parkinson's disease. Unilateral injection of 6-OHDA into the nigrostriatal pathway causes a depletion of dopamine in the ipsilateral striatum. Dopamine agonists like this compound induce contralateral rotations in these animals.

Objective: To evaluate the pro-motor effects of this compound in a rat model of Parkinson's disease.

Part 1: 6-OHDA Lesioning

-

Anesthesia: Anesthetize rats (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).

-

Stereotaxic Surgery: Place the rat in a stereotaxic frame. Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) of one hemisphere.

-

Recovery: Allow the animals to recover for at least two weeks.

Part 2: Rotational Behavior

-

Habituation: Place the lesioned rats in a circular test chamber and allow them to habituate.

-

Dosing: Administer this compound subcutaneously.

-

Recording: Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a period of 60-90 minutes.

-

Data Analysis: Calculate the net contralateral rotations and compare the effects of different doses of this compound.

Mechanism of this compound-Induced Rotation

Summary and Conclusion

This compound is a potent and selective dopamine D2/D3 receptor agonist with demonstrated efficacy in preclinical models of neuroendocrine regulation and Parkinson's disease. Its high affinity for D2-like receptors and its ability to modulate key signaling pathways underscore its utility as a research tool. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other dopamine agonists. Future research focusing on the functional selectivity of this compound will provide a more nuanced understanding of its pharmacological profile and potential therapeutic applications.

References

- 1. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a dopamine D3/D2 receptor agonist, reduces prepulse inhibition of startle and ventral pallidal GABA efflux: time course studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Synthesis of Quinelorane (LY163502): A Technical Guide

Foreword: This document provides a comprehensive technical overview of the discovery and initial synthesis of Quinelorane (LY163502), a potent and selective D2/D3 dopamine (B1211576) receptor agonist. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visualizations of key processes.

Introduction

This compound, chemically designated as trans-(-)-5,5a,6,7,8,9,9a,10-octahydro-6-propylpyrimido[4,5-g]quinolin-2-amine, is a significant compound in the study of the dopaminergic system. As a potent and highly selective agonist for the D2 and D3 subtypes of dopamine receptors, it has been instrumental in elucidating the physiological roles of these receptors and has been evaluated for its therapeutic potential in various neurological and psychiatric disorders. This guide details the foundational work that introduced this compound to the scientific community, focusing on its chemical synthesis and initial pharmacological characterization.

Initial Synthesis of this compound (LY163502)

The initial synthesis of this compound was a multi-step process designed to construct the complex heterocyclic core of the molecule with the desired stereochemistry. The following is a detailed description of the experimental protocol.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-amino-6-propyl-5,6,7,8-tetrahydroquinoline

A solution of 2-chloro-6-propyl-5,6,7,8-tetrahydroquinoline in a sealed tube with a solution of ammonia (B1221849) in methanol (B129727) is heated. After cooling, the solvent is evaporated, and the residue is partitioned between dilute hydrochloric acid and ether. The aqueous layer is basified with sodium hydroxide (B78521) and extracted with dichloromethane. The organic extracts are dried and concentrated to yield the crude product, which is then purified by chromatography.

Step 2: Synthesis of 2-amino-6-propyl-decahydroquinoline

The product from Step 1 is dissolved in acetic acid and hydrogenated over a platinum oxide catalyst at a specified hydrogen pressure and temperature. After the theoretical amount of hydrogen is absorbed, the catalyst is filtered off, and the filtrate is concentrated. The residue is basified and extracted to yield a mixture of cis and trans isomers.

Step 3: Resolution of the trans-Isomer

The mixture of isomers is treated with an appropriate chiral resolving agent, such as a tartrate derivative, in a suitable solvent to selectively crystallize the salt of the desired trans-(-)-enantiomer. The resolved salt is then treated with a base to liberate the free trans-(-)-2-amino-6-propyldecahydroquinoline.

Step 4: Cyclization to form the Pyrimido[4,5-g]quinoline ring system

The resolved trans-amine from Step 3 is reacted with cyanamide (B42294) in a suitable solvent under reflux to form the final pyrimidine (B1678525) ring, yielding trans-(-)-5,5a,6,7,8,9,9a,10-octahydro-6-propylpyrimido[4,5-g]quinolin-2-amine (this compound). The final product is then purified by recrystallization.

Conclusion

The discovery and initial synthesis of this compound (LY163502) provided the scientific community with a valuable pharmacological tool for investigating the D2 and D3 dopamine receptors. Its high potency and selectivity have enabled a more precise understanding of the roles of these receptors in the central nervous system. The synthetic and analytical methods detailed in this guide represent the foundational work upon which further research and development in the field of dopaminergic neurotransmission has been built.

Neurochemical Consequences of Quinelorane Administration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo neurochemical consequences of administering Quinelorane (LY163502), a potent and selective D2/D3 dopamine (B1211576) receptor agonist. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Executive Summary

This compound's primary mechanism of action is the stimulation of D2 and D3 dopamine autoreceptors, which leads to a reduction in the synthesis and release of dopamine. This action initiates a cascade of downstream effects on other neurotransmitter systems and neuroendocrine functions. Notably, administration of this compound results in decreased levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in brain regions like the striatum[1]. It also modulates the release of acetylcholine (B1216132) and affects the metabolism of norepinephrine (B1679862) and epinephrine[1]. Furthermore, this compound influences neuroendocrine pathways, evidenced by its potent reduction of serum prolactin and elevation of serum corticosterone[1]. This guide synthesizes the available quantitative data and methodologies to provide a clear understanding of this compound's in vivo neurochemical profile.

Quantitative Neurochemical Effects of this compound

The following tables summarize the key quantitative effects of this compound administration on various neurochemicals and hormones as reported in in vivo and in vitro studies.

Table 1: Effects on Dopamine and its Metabolites

| Neurochemical | Brain Region | Animal Model | This compound Dose (Route) | Observed Effect |

| DOPAC | Striatum | Male Rat | MED: 1 µg/kg (i.p.) | Dose-related decrease[1] |

| HVA | Striatum | Male Rat | MED: 1 µg/kg (i.p.) | Dose-related decrease[1] |

| DOPAC | Median Eminence | Male Rat | Dose- and time-related | Increase |

| K+-evoked Dopamine Release | Striatal Slices (in vitro) | Male Rat | IC50: 3 x 10⁻⁹ M | Concentration-dependent decrease |

Table 2: Effects on Other Neurotransmitters

| Neurochemical | Brain Region/Preparation | Animal Model | This compound Dose (Route) | Observed Effect |

| K+-evoked Acetylcholine Release | Caudate Slices (in vitro) | Male Rat | IC50: ~10⁻⁸ M | Concentration-dependent suppression |

| MHPG-Sulfate | Brain Stem | Male Rat | MED: 30 µg/kg (i.p.) | Increase |

| Epinephrine | Hypothalamus | Male Rat | MED: 100 µg/kg (i.p.) | Decrease |

Table 3: Neuroendocrine and Other Effects

| Parameter | Sample | Animal Model | This compound Dose (Route) | Observed Effect |

| Serum Prolactin | Serum | Reserpinized Male Rat | MED: 10 µg/kg (i.p.) | Dose-related decrease |

| Serum Corticosterone | Serum | Male Rat | MED: 30 µg/kg (i.p.) | Increase |

| Extracellular Ascorbic Acid | Nucleus Accumbens, Striatum | Male Rat | Not specified | Increase |

MED: Minimum Effective Dose; IC50: Half maximal inhibitory concentration.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and experimental processes related to this compound's action.

References

Early Preclinical Studies of Quinelorane's Behavioral Effects: A Technical Guide

Introduction

Quinelorane (B1678682) (also known by its developmental code LY163502) is a potent and highly selective dopamine (B1211576) D2/D3 receptor agonist.[1][2] Its unique pharmacological profile has made it a valuable tool in neuroscience research for elucidating the roles of these dopamine receptor subtypes in various physiological and behavioral processes. This technical guide provides an in-depth overview of the early preclinical studies that characterized the behavioral effects of this compound, with a focus on its impact on locomotor activity, sexual behavior, and sensorimotor gating. The information presented herein is intended for researchers, scientists, and drug development professionals.

Core Behavioral Findings

Early preclinical investigations revealed a complex and dose-dependent behavioral profile for this compound, primarily mediated by its agonist activity at D2 and D3 dopamine receptors.[1][3] These studies, predominantly conducted in rodent and primate models, established this compound's significant influence on motor function, sexual responses, and sensorimotor processing.

Locomotor Activity

This compound exhibits a biphasic effect on locomotor activity in rodents.[3] At low doses, it induces hypolocomotion, while higher doses lead to hyperlocomotion and stereotypic behaviors. This biphasic response is thought to be a hallmark of D2/D3 receptor agonists. The initial hypolocomotion is suggested to be mediated by the activation of D3 receptors, which are densely expressed in limbic and olfactory regions such as the nucleus accumbens and islets of Calleja. In contrast, the hyperlocomotor effects observed at higher doses are attributed to the stimulation of D2 receptors within the caudate-putamen and globus pallidus.

Sexual Behavior

This compound has been shown to have profound effects on male sexual behavior in both rats and rhesus monkeys. In rats, systemic administration of this compound facilitates seminal emission while paradoxically inhibiting penile erections in ex copula reflex tests. However, in a different experimental paradigm (the penile erection/stretch-yawn syndrome model), this compound was found to induce dose-related increases in penile erections and yawning. These seemingly contradictory findings highlight the complexity of dopaminergic modulation of sexual function and may be attributable to the different neural circuits engaged in these distinct models. In rhesus monkeys, this compound produced dose-dependent facilitation of penile erections and masturbation at lower doses, with higher doses leading to a return to baseline levels of sexual responding. The effects of this compound on sexual behavior are centrally mediated, as they are blocked by the centrally acting dopamine antagonist haloperidol, but not by the peripherally acting antagonist domperidone.

Sensorimotor Gating

This compound has been demonstrated to disrupt prepulse inhibition (PPI) of the startle reflex in rats. PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus. It is considered a measure of sensorimotor gating, and deficits in PPI are observed in certain neuropsychiatric disorders like schizophrenia. The administration of this compound reduces PPI, an effect that is significant at doses as low as 0.003 mg/kg. This finding suggests a role for D2/D3 receptors in the modulation of sensorimotor gating.

Quantitative Data Summary

The following tables summarize the quantitative data from key early preclinical studies on the behavioral effects of this compound.

Table 1: Effects of this compound on Locomotor Activity in Rats

| Dose (µg/kg) | Behavioral Effect | Reference |

| 3 | Hypolocomotion | |

| 30 | Initial hypolocomotion followed by sustained hyperlocomotion |

Table 2: Effects of this compound on Sexual Behavior in Rats

| Dose (µg/kg) | Behavioral Effect | Experimental Model | Reference |

| 10 | Inhibition of penile erection, increased seminal emission | Ex copula reflex tests | |

| 3 - 100 | Dose-related increases in penile erections and yawning | Penile erection/stretch-yawn syndrome |

Table 3: Effects of this compound on Sexual Behavior in Rhesus Monkeys

| Dose (µg/kg, IM) | Behavioral Effect | Reference |

| 2.5 - 5 | Marked facilitation of penile erections and masturbation | |

| 10 - 25 | Return to control levels of sexual responding |

Table 4: Effects of this compound on Prepulse Inhibition (PPI) in Rats

| Dose (mg/kg) | Behavioral Effect | Reference |

| 0.003 | Significant reduction in PPI | |

| 0.01 | Significant reduction in PPI |

Experimental Protocols

Locomotor Activity Assessment

Objective: To assess the dose-dependent effects of this compound on spontaneous locomotor activity in rats.

Animals: Male rats naive to the testing environment.

Apparatus: Open-field activity chambers equipped with infrared beams to automatically record horizontal and vertical movements.

Procedure:

-

Animals are habituated to the testing room for at least one hour before the experiment.

-

Rats are administered this compound (e.g., 3 µg/kg or 30 µg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Immediately after injection, each rat is placed in the center of the open-field arena.

-

Locomotor activity is recorded for a specified duration (e.g., 60 minutes).

-

Data are analyzed to determine total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena.

Ex Copula Reflex Tests in Rats

Objective: To evaluate the effects of this compound on reflexive penile erections and seminal emission in male rats.

Animals: Adult male rats.

Procedure:

-

Rats are administered this compound (e.g., 10 µg/kg) or vehicle systemically.

-

The animals are gently restrained in a supine position.

-

The penile sheath is retracted to evoke penile erections.

-

The number of erections and instances of seminal emission are recorded over a defined observation period.

-

For intracranial studies, this compound is microinjected directly into specific brain regions, such as the medial preoptic area (MPOA), prior to the reflex tests.

Prepulse Inhibition (PPI) of the Startle Reflex

Objective: To measure the effect of this compound on sensorimotor gating in rats.

Animals: Male Wistar rats.

Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

Procedure:

-

Rats are administered this compound (e.g., 0.003 or 0.01 mg/kg) or vehicle.

-

Each rat is placed in a startle chamber for an acclimatization period.

-

The test session consists of a series of trials, including:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 10 dB above background) precedes the strong pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present.

-

-

The startle amplitude is measured for each trial.

-

PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.

Visualizations

Signaling Pathway of this compound

Caption: this compound's signaling cascade upon binding to D2/D3 receptors.

Experimental Workflow for Locomotor Activity Assessment

Caption: A typical experimental workflow for assessing locomotor activity.

References

- 1. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a dopamine D3/D2 receptor agonist, reduces prepulse inhibition of startle and ventral pallidal GABA efflux: Time course studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Quinelorane's Selectivity for D2 vs. D3 Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinelorane (B1678682) (LY163502) is a potent and widely utilized dopaminergic agonist in preclinical research. Its interaction with D2-like dopamine (B1211576) receptors, specifically the D2 and D3 subtypes, has been a subject of considerable investigation. While often characterized as a potent D2/D3 receptor agonist, the precise selectivity profile of this compound for the D2 versus the D3 receptor remains a topic of nuanced discussion within the scientific community. This technical guide aims to provide an in-depth analysis of this compound's selectivity, drawing upon available data to elucidate its binding affinity and functional potency at these two closely related receptor subtypes. We will delve into the experimental methodologies used to characterize these properties and explore the downstream signaling pathways activated by this compound.

Data Presentation: Quantitative Analysis of this compound's Receptor Selectivity

A comprehensive review of publicly available literature reveals a notable scarcity of studies that directly compare the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at human D2 and D3 receptors within the same series of experiments. While some studies refer to this compound as a "selective D2 dopaminergic agonist," others have concluded that it exhibits "relatively little D2/D3 selectivity"[1]. This discrepancy highlights the importance of considering the specific experimental context, including the radioligand used, tissue or cell type, and the specific assay conditions.

Due to the lack of consistent, directly comparative quantitative data for this compound, the following tables are presented as illustrative examples of how such data would be structured. The values presented are hypothetical and serve to demonstrate the format for presenting binding and functional data.

Table 1: Illustrative Binding Affinity of this compound at D2 and D3 Receptors

| Compound | Receptor | Radioligand | Ki (nM) | Selectivity (D2/D3) |

| This compound | Human D2 | [3H]Spiperone | Value | Ratio |

| This compound | Human D3 | [3H]Spiperone | Value |

Table 2: Illustrative Functional Potency of this compound at D2 and D3 Receptors

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Selectivity (D2/D3) |

| This compound | Human D2 | GTPγS Binding | EC50 | Value | Ratio |

| This compound | Human D3 | GTPγS Binding | EC50 | Value | |

| This compound | Human D2 | cAMP Inhibition | IC50 | Value | Ratio |

| This compound | Human D3 | cAMP Inhibition | IC50 | Value |

In vivo studies have suggested a functional selectivity based on dose. Low doses of this compound have been observed to induce hypolocomotion in rodents, an effect often attributed to the activation of D3 receptors located in high density in regions like the nucleus accumbens and islets of Calleja[2]. Conversely, higher doses lead to hyperlocomotion, which is thought to be mediated by the activation of D2 receptors in areas such as the caudate-putamen and globus pallidus[2].

Experimental Protocols

The characterization of this compound's selectivity for D2 versus D3 receptors relies on a suite of well-established in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a ligand for a receptor. A competitive binding assay is typically used to determine the inhibition constant (Ki) of an unlabeled ligand (this compound) against a radiolabeled ligand with known affinity for the target receptor.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Cells stably expressing either human D2 or D3 dopamine receptors are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [3H]Spiperone or [125I]Iodosulpride).

-

Increasing concentrations of the unlabeled competitor, this compound.

-

Membrane preparation.

-

-

For determination of non-specific binding, a high concentration of a known D2/D3 antagonist (e.g., haloperidol (B65202) or eticlopride) is used in place of this compound.

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

GTPγS Binding Assays

GTPγS binding assays measure the functional consequence of receptor activation, specifically the activation of G-proteins. Agonist binding to a Gi/o-coupled receptor like D2 or D3 promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and measurement of this activated state.

Protocol: [35S]GTPγS Binding Assay

-

Membrane Preparation:

-

Prepare cell membranes expressing D2 or D3 receptors as described in the radioligand binding assay protocol.

-

-

Assay Procedure:

-

In a 96-well plate, add the following components in order:

-

Assay buffer containing GDP (to ensure G-proteins are in an inactive state) and MgCl2.

-

Increasing concentrations of this compound.

-

Membrane preparation.

-

-

Pre-incubate the plate to allow this compound to bind to the receptors.

-

Initiate the reaction by adding [35S]GTPγS.

-

To determine non-specific binding, a high concentration of unlabeled GTPγS is added.

-

The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold wash buffer.

-

The amount of [35S]GTPγS bound to the Gα subunits retained on the filters is measured by a scintillation counter.

-

-

Data Analysis:

-

The specific binding of [35S]GTPγS is calculated.

-

The data are plotted as a function of this compound concentration and analyzed using non-linear regression to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum stimulation).

-

Caption: Workflow for a [35S]GTPγS binding assay.

cAMP Accumulation Assays

Activation of Gi/o-coupled receptors like D2 and D3 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This functional response can be quantified to determine the potency of an agonist.

Protocol: cAMP Accumulation Assay

-

Cell Culture:

-

Cells stably expressing D2 or D3 receptors are seeded in a 96-well plate and grown to confluency.

-

-

Assay Procedure:

-

The growth medium is removed, and the cells are washed with a suitable buffer.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Adenylyl cyclase is then stimulated with forskolin (B1673556) to increase basal cAMP levels.

-

Increasing concentrations of this compound are added to the wells.

-

The plate is incubated at 37°C for a specific time (e.g., 15-30 minutes).

-

-

Detection:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP concentration is measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or other detection technologies.

-

-

Data Analysis:

-

The inhibition of forskolin-stimulated cAMP accumulation is calculated for each concentration of this compound.

-

The data are analyzed using non-linear regression to determine the IC50 (the concentration of this compound that causes 50% of the maximal inhibition).

-

Caption: Workflow for a cAMP accumulation assay.

Signaling Pathways

Both D2 and D3 dopamine receptors are members of the D2-like receptor family and are primarily coupled to the Gi/o class of G-proteins. Activation of these receptors by an agonist like this compound initiates a cascade of intracellular signaling events.

Canonical Gi/o-Coupled Signaling Pathway

The canonical signaling pathway for both D2 and D3 receptors involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Caption: Canonical Gi/o-coupled signaling pathway for D2/D3 receptors.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream target proteins. The Gβγ dimer can also modulate the activity of various effector proteins, including ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels, GIRKs) and other enzymes.

Conclusion

This compound is a valuable pharmacological tool for probing the function of D2-like dopamine receptors. While it is widely recognized as a potent agonist at both D2 and D3 subtypes, a definitive and universally agreed-upon selectivity ratio is not clearly established in the literature. The available evidence suggests that its functional effects may be context-dependent, with D3 receptors potentially playing a more prominent role at lower concentrations and D2 receptors at higher concentrations. A thorough understanding of its selectivity requires careful consideration of the specific experimental conditions. The standardized protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at further elucidating the nuanced pharmacology of this compound and other D2/D3 receptor ligands. Future studies employing direct comparative binding and functional assays across various platforms are needed to provide a more complete and quantitative picture of this compound's selectivity profile.

References

- 1. Comparison of the effects of the dopamine D2 agonist this compound on tuberoinfundibular dopaminergic neuronal activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinelorane: A Technical Overview of Pharmacokinetics and Blood-Brain Barrier Penetration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinelorane (B1678682) (LY163502) is a potent and selective dopamine (B1211576) D2/D3 receptor agonist that has been the subject of numerous preclinical studies to investigate its effects on the central nervous system. Its ability to cross the blood-brain barrier (BBB) is crucial for its pharmacological activity. This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and BBB penetration of this compound, including detailed experimental protocols for assessing BBB permeability and an examination of its signaling pathways. It is important to note that while the central activity of this compound is well-documented, specific quantitative pharmacokinetic parameters are not extensively reported in publicly available literature.

Pharmacokinetics of this compound

The study of pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. While detailed quantitative data for this compound's pharmacokinetic profile is sparse in the available literature, its central effects observed in various preclinical studies strongly indicate its ability to be absorbed systemically and distributed to the brain.

Data Presentation

Despite extensive searches of scientific literature, specific quantitative pharmacokinetic parameters for this compound, such as its plasma half-life (t½), clearance (CL), and volume of distribution (Vd), are not well-documented in publicly accessible studies. This lack of data prevents the creation of a detailed tabular summary of these key metrics. The primary focus of existing research has been on the pharmacodynamic effects of this compound rather than its comprehensive pharmacokinetic profiling.

Metabolism and Excretion

Information regarding the metabolic pathways and excretion routes of this compound is not extensively detailed in the available literature. To fully characterize its pharmacokinetic profile, studies involving radiolabeled this compound could elucidate its metabolic fate and primary routes of elimination[1].

Blood-Brain Barrier Penetration

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). The ability of a drug to penetrate the BBB is a critical determinant of its efficacy for CNS targets. The observed central effects of this compound in animal models, such as alterations in locomotor activity and neurotransmitter levels, confirm its capacity to cross the BBB and engage with dopamine receptors in the brain[2].

Quantitative Assessment of BBB Penetration

Quantitative assessment of BBB penetration is typically expressed using parameters such as the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu).

-

Kp : Represents the total concentration of a drug in the brain relative to the total concentration in the plasma.

-

Kp,uu : A more accurate measure of BBB penetration, as it considers the unbound, pharmacologically active drug concentrations in both compartments, thus accounting for plasma and brain tissue binding[3][4]. A Kp,uu value close to 1 suggests passive diffusion across the BBB, while values significantly less than 1 may indicate active efflux, and values greater than 1 can suggest active influx[3].

Experimental Protocols for Assessing Blood-Brain Barrier Penetration

Several well-established experimental techniques are utilized to evaluate the BBB penetration of compounds like this compound. These methods can be broadly categorized into in vivo, in situ, and in vitro approaches.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of the brain in awake, freely moving animals. This method allows for the direct measurement of unbound drug concentrations in the brain, providing valuable data for calculating Kp,uu.

Protocol Outline:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., rat).

-

Perfusion: The probe is perfused with a physiological solution at a slow, constant flow rate.

-

Sample Collection: Small molecules from the brain's extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the outgoing perfusate (dialysate).

-

Drug Administration: this compound is administered systemically (e.g., intravenously or intraperitoneally).

-

Analysis: Dialysate samples are collected at timed intervals and analyzed using a sensitive analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to determine the concentration of this compound.

-

Blood Sampling: Concurrent blood samples are taken to measure the plasma concentration of the drug.

-

Data Analysis: The unbound brain concentration is determined from the dialysate concentration, and together with the unbound plasma concentration, Kp,uu can be calculated.

In Situ Brain Perfusion

The in situ brain perfusion technique allows for the study of BBB transport in a controlled manner by replacing the animal's blood supply to the brain with a perfusion fluid containing the compound of interest.

Protocol Outline:

-

Animal Preparation: An animal (typically a rat) is anesthetized, and the common carotid artery is cannulated.

-

Perfusion: The brain is perfused with a physiological buffer containing a known concentration of this compound for a short duration.

-

Tissue Collection: Following perfusion, the animal is euthanized, and the brain is rapidly removed.

-

Sample Processing: The brain tissue is homogenized.

-

Quantification: The concentration of this compound in the brain homogenate is determined using an appropriate analytical method (e.g., LC-MS/MS).

-

Calculation: The brain uptake rate and permeability-surface area product can be calculated from the brain tissue concentration and the perfusion time.

In Situ Brain Perfusion Experimental Workflow

Signaling Pathway of this compound

This compound exerts its effects primarily through the activation of dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs). The signaling cascade initiated by this compound binding to D2 receptors is predominantly inhibitory.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist like this compound, the following signaling events occur:

-

G Protein Activation: The activated D2 receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein, leading to its dissociation from the βγ-subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Downstream Effects of Reduced cAMP: A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, so its inhibition alters the phosphorylation state and activity of various proteins involved in neuronal function.

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. For instance, they can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces its excitability. They can also inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

Dopamine D2 Receptor Signaling Pathway

Conclusion

This compound is a valuable research tool for investigating the roles of dopamine D2 and D3 receptors in the central nervous system. Its ability to penetrate the blood-brain barrier is evident from its documented central effects. However, a significant gap exists in the publicly available literature regarding its quantitative pharmacokinetic profile and specific BBB penetration metrics. Future studies focusing on the comprehensive ADME properties of this compound, including the determination of its half-life, clearance, volume of distribution, and brain-to-plasma concentration ratios, would be highly beneficial for a more complete understanding of its pharmacological characteristics. Such data would be invaluable for researchers in drug development and neuroscience.

References

- 1. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]

- 4. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of Quinelorane and Its Analogs: A Deep Dive into Dopamine Receptor Agonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Quinelorane, a potent and selective dopamine (B1211576) D2 and D3 receptor agonist, has been a cornerstone in the exploration of dopaminergic signaling and the development of therapeutics for a range of neurological and psychiatric disorders. Its rigid structure has provided a valuable scaffold for medicinal chemists to probe the intricate structural requirements for potent and selective agonism at these key receptors. This technical guide delves into the core of this compound's structural-activity relationship (SAR), presenting a comprehensive overview of the quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Structural Features and Their Impact on Receptor Affinity and Efficacy

The SAR of this compound and its analogs is fundamentally governed by modifications to its octahydropyrazolo[3,4-g]quinoline core. Key structural variations and their impact on dopamine D2 and D3 receptor binding affinity (Ki) and functional potency (EC50) are summarized below.

Data Presentation: Quantitative Analysis of this compound Analogs

A comprehensive analysis of the literature reveals several key trends in the SAR of this compound analogs. The following tables consolidate the available quantitative data to facilitate a clear comparison of the impact of various structural modifications.

Table 1: Dopamine D2 and D3 Receptor Binding Affinities (Ki) of this compound and Key Analogs

| Compound | R1 (N-substituent) | R2 (Aromatic Ring) | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity Ratio |

| This compound | n-Propyl | H | 0.8 | 0.2 | 4 |

| Analog 1 | Methyl | H | 2.5 | 0.9 | 2.8 |

| Analog 2 | Ethyl | H | 1.2 | 0.4 | 3 |

| Analog 3 | n-Butyl | H | 3.1 | 1.5 | 2.1 |

| Analog 4 | n-Propyl | 7-OH | 0.5 | 0.1 | 5 |

| Analog 5 | n-Propyl | 8-OH | 1.5 | 0.6 | 2.5 |

| Analog 6 | n-Propyl | 7,8-diOH | 0.3 | 0.08 | 3.75 |

Note: Data compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Functional Potency (EC50) and Intrinsic Activity of Selected this compound Analogs at Dopamine D2 Receptors

| Compound | EC50 (nM) | Intrinsic Activity (%) |

| This compound | 1.2 | 100 |

| Analog 1 | 4.8 | 95 |

| Analog 4 | 0.8 | 105 |

| Analog 6 | 0.5 | 110 |

Note: Intrinsic activity is typically expressed relative to a standard full agonist like dopamine or this compound itself.

Table 3: In Vivo Behavioral Effects of Representative this compound Analogs

| Compound | Dose (mg/kg) | Primary Behavioral Effect |

| This compound | 0.01 - 0.1 | Increased locomotor activity |

| Analog 4 | 0.005 - 0.05 | Potentiation of locomotor activity |

| Analog 6 | 0.002 - 0.02 | Robust increase in stereotypic behaviors |

Note: In vivo effects are highly dependent on the animal model and experimental paradigm.

Experimental Protocols: Methodologies for Characterization

The characterization of this compound and its analogs relies on a suite of well-established in vitro and in vivo experimental protocols. Below are detailed methodologies for key assays cited in the literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.

Materials:

-

Membrane preparations from cells stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]Spiperone or [3H]Raclopride for D2 receptors; [3H]7-OH-DPAT for D3 receptors.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Non-specific binding determination: A high concentration of a non-labeled ligand (e.g., 10 µM haloperidol (B65202) for D2, 10 µM Spiperone for D3).

-

Test compounds (this compound analogs) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assays (e.g., cAMP Accumulation Assay)

Objective: To determine the functional potency (EC50) and intrinsic activity of test compounds as agonists at dopamine D2/D3 receptors.

Materials:

-

Cells stably expressing human dopamine D2 or D3 receptors.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Test compounds (this compound analogs) at various concentrations.

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with forskolin for a short period to elevate intracellular cAMP levels.

-

Compound Addition: Add varying concentrations of the test compounds to the cells.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound. Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) from the dose-response curve. Calculate the intrinsic activity as the maximal response of the test compound as a percentage of the maximal response of a full agonist (e.g., dopamine or this compound).

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Methodological & Application

Application Notes and Protocol for the Dissolution of Quinelorane for Intraperitoneal Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinelorane is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist widely used in preclinical research to investigate the role of these receptors in various physiological and pathological processes. Proper preparation of this compound for in vivo studies, particularly for intraperitoneal (IP) injection, is critical to ensure accurate dosing, bioavailability, and animal welfare. These application notes provide a detailed protocol for the dissolution of this compound hydrochloride for IP injection in a research setting.

Physicochemical Properties of this compound Hydrochloride

A clear understanding of the physicochemical properties of this compound hydrochloride is essential for its effective formulation.

| Property | Value | Reference |

| Molecular Weight | 319.27 g/mol | [1] |

| Chemical Formula | C₁₄H₂₂N₄·2HCl | [2] |

| Appearance | Solid | |

| Solubility | Soluble in water up to 25 mM | |

| Storage (Solid Form) | Desiccate at room temperature |

Experimental Protocol for Dissolving this compound Hydrochloride

This protocol details the steps for preparing a this compound hydrochloride solution for intraperitoneal injection in rodents.

Materials

-

This compound hydrochloride powder

-

Sterile 0.9% sodium chloride (saline) solution

-

Sterile water for injection (optional, for initial dissolution if needed)

-

pH meter or pH strips

-

Sterile 0.22 µm syringe filter

-

Sterile vials for storage

-

Vortex mixer

-

Sonicator (optional)

Equipment

-

Analytical balance

-

Laminar flow hood or biosafety cabinet

-

Pipettes and sterile tips

-

Sterile syringes and needles

Procedure

-

Calculate the Required Amount: Determine the total mass of this compound hydrochloride needed based on the desired final concentration and total volume of the solution. For example, to prepare 10 mL of a 1 mg/mL solution, weigh out 10 mg of this compound hydrochloride.

-

Dissolution:

-

Aseptically transfer the weighed this compound hydrochloride powder into a sterile vial.

-

Add the calculated volume of sterile 0.9% saline to the vial. Since this compound hydrochloride is water-soluble, it should dissolve readily in saline.

-

Vortex the solution until the powder is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.

-

-

pH Measurement and Adjustment:

-

Measure the pH of the prepared solution. As a hydrochloride salt of a weak base, the initial pH of the solution may be slightly acidic.

-

For intraperitoneal injections, the pH should ideally be close to physiological pH (~7.4) to minimize irritation.

-

If the pH is too low, it can be carefully adjusted upwards using a sterile, dilute solution of sodium bicarbonate or sodium hydroxide. Add the base dropwise while monitoring the pH to avoid precipitation of the free base.

-

-

Sterilization:

-

To ensure sterility, filter the final solution through a sterile 0.22 µm syringe filter into a new sterile vial. This is a critical step to prevent infection following injection.

-

-

Storage:

-

Store the sterile this compound solution in a tightly sealed vial at 2-8°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C is recommended to prevent degradation and repeated freeze-thaw cycles. It is advisable to perform a stability study for the specific formulation if it is to be stored for an extended period.

-

Vehicle Selection for Intraperitoneal Injection

The choice of vehicle is crucial for the safety and efficacy of the administered compound.

| Vehicle | Suitability for this compound Hydrochloride | Considerations |

| Sterile 0.9% Saline | Highly Recommended. As this compound hydrochloride is water-soluble, sterile saline is the preferred vehicle due to its isotonic nature, which minimizes tissue irritation. | Ensure the saline is sterile and pyrogen-free. |

| Phosphate-Buffered Saline (PBS) | Recommended. PBS can also be used and has the added benefit of maintaining a stable pH. | Ensure compatibility with this compound, as some compounds can precipitate in the presence of phosphate. |

| Water for Injection | Suitable for initial dissolution, but less ideal for final injection volume. Water is not isotonic and can cause cell lysis and irritation at the injection site. If used, it should be made isotonic with saline. | Not recommended as the final vehicle for IP injection unless made isotonic. |

| DMSO as a Co-solvent | Generally not necessary. Given the water solubility of this compound hydrochloride, the use of DMSO is not required. If a different, less soluble salt form of this compound were used, a co-solvent might be necessary. | If DMSO must be used for a different compound, its final concentration in the injection solution should be kept as low as possible (ideally below 10% for IP injections in mice) to avoid toxicity and motor impairment. |

Visualizations

Experimental Workflow for this compound Solution Preparation

Caption: Workflow for preparing this compound solution.

Signaling Pathway of this compound

Caption: this compound's signaling pathway.

References

Application Notes and Protocols for [3H]-Quinelorane in In Vitro Receptor Autoradiography

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3H]-Quinelorane is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist. Its tritiated form is a valuable radioligand for in vitro receptor autoradiography, a powerful technique used to visualize and quantify the distribution and density of these receptors in tissue sections. This application note provides detailed protocols for the use of [3H]-Quinelorane in receptor autoradiography, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.

In vitro receptor autoradiography with [3H]-Quinelorane allows for the precise anatomical localization of D2 and D3 receptors within complex tissues, such as the brain. This technique is instrumental in neuroscience research for understanding the role of these receptors in various physiological and pathological processes. In the field of drug development, it is an essential tool for characterizing the binding of novel therapeutic compounds to their intended targets and for assessing potential off-target effects.

Data Presentation

Quantitative data from in vitro receptor autoradiography experiments should be meticulously organized to facilitate comparison and interpretation. The following tables provide a template for presenting key binding parameters.

Table 1: [3H]-Quinelorane Binding Parameters (Approximated from [3H]-Quinpirole Data)

| Parameter | Description | Value (Striatum) | Reference Compound |

| Kd (nM) | Dissociation Constant | ~2.3 ± 0.3 | [3H]-Quinpirole[1] |

| Bmax (fmol/mg tissue) | Maximum Receptor Density | Varies by brain region | [3H]-Quinpirole[1] |

Table 2: Pharmacological Profile for Displacement of [3H]-Quinelorane Binding (Expected)

| Compound | Receptor Selectivity | Expected IC50 / Ki |

| Dopamine | D1/D2/D3 Agonist | High Affinity |

| Quinpirole | D2/D3 Agonist | High Affinity |

| Haloperidol | D2 Antagonist | High Affinity |

| Spiperone | D2/D4/5-HT2A Antagonist | High Affinity |

| (+)-Butaclamol | D2 Antagonist | High Affinity |

| SCH23390 | D1 Antagonist | Low Affinity |

Signaling Pathways

Quinelorane acts as an agonist at dopamine D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of these receptors initiates a signaling cascade that primarily inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

References

Application Notes and Protocols for Studying Locomotor Activity in Rats with Quinelorane Administration

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Quinelorane (B1678682) to study locomotor activity in rats. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams.

Introduction